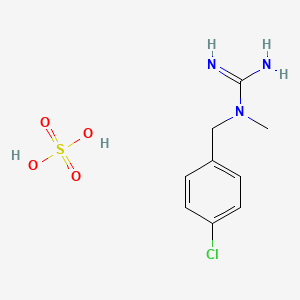
2-Azidoethan-1-amine hydrochloride
Vue d'ensemble
Description
2-Azidoethan-1-amine hydrochloride is a chemical compound with the molecular formula C2H7ClN4 . It is used as a reagent for pyrrolobenzodiazepine dimers that are used in the treatment of proliferative disorders such as cancer .
Synthesis Analysis
The synthesis of 2-Azidoethan-1-amine hydrochloride involves the use of a linker providing the azide group required for the subsequent click reaction. The carboxyl groups on the beads are activated with EDC and S-NHS and form a covalent bond with the amine group on the linker molecule .
Molecular Structure Analysis
The molecular structure of 2-Azidoethan-1-amine hydrochloride is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Azidoethan-1-amine hydrochloride include a molecular weight of 122.56 g/mol . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly mentioned in the search results .
Applications De Recherche Scientifique
Multiplexed Bead-Based Peptide Immunoassays
2-Azidoethan-1-amine hydrochloride is used in the development of multiplexed bead-based peptide immunoassays for the detection of antibody reactivities . This method uses synthetic peptides and offers advantages like lower production effort and easier incorporation of specific chemical modifications compared to full-length antigenic proteins . The workflow is based on copper-catalyzed click chemistry to immobilize designed synthetic peptides onto uniquely color-coded paramagnetic beads in an orientation-specific manner .
Antibody Profiling
This compound plays a crucial role in antibody profiling. It is used in the process of coupling functionalized peptides to MagPlex beads via click chemistry . This allows for the testing of up to 500 different antigenic peptides in one multiplexed reaction .
Immune Response Monitoring
2-Azidoethan-1-amine hydrochloride is used in monitoring immune responses. The multiplexed bead-based peptide immunoassay, which uses this compound, enables the simultaneous identification of multiple novel biomarkers for use in early disease diagnostics and vaccine development .
Disease Diagnostics
The compound is used in disease diagnostics. The multiplexed bead-based peptide immunoassay, which uses 2-Azidoethan-1-amine hydrochloride, can identify multiple novel biomarkers, which can be used in early disease diagnostics .
Vaccine Development
2-Azidoethan-1-amine hydrochloride is used in vaccine development. The multiplexed bead-based peptide immunoassay, which uses this compound, can identify multiple novel biomarkers, which can be used in vaccine development .
Synthesis of Fluorescent Probes
2-Azidoethan-1-amine hydrochloride is used in the synthesis of fluorescent probes. It is used in reactions at room temperature to produce fluorescent probes for imaging mobile Zn .
Mécanisme D'action
Target of Action
2-Azidoethan-1-amine hydrochloride is primarily used as a reagent in the field of biochemistry . It is often used in the synthesis of antigenic peptides, which are used in serological test settings such as enzyme-linked immunosorbent assays (ELISA) to determine reactive antibodies (ABs) from serum or plasma samples . Therefore, its primary targets are the antigenic peptides that it helps synthesize.
Mode of Action
The compound interacts with its targets through a process known as copper-catalyzed click chemistry . This process allows for the immobilization of designed synthetic peptides onto uniquely color-coded paramagnetic beads in an orientation-specific manner . The compound’s azide group reacts with an alkyne group on the target molecule to form a stable triazole ring, a process known as a click reaction .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of antigenic peptides, which are involved in the immune response .
Result of Action
The primary result of the action of 2-Azidoethan-1-amine hydrochloride is the synthesis of antigenic peptides. These peptides can then be used in various applications, such as the detection of antibody reactivities in serum or plasma samples . This can aid in early disease diagnostics, vaccine development, or monitoring of immune responses .
Action Environment
The action of 2-Azidoethan-1-amine hydrochloride can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction can be affected by the presence of copper ions and the pH of the solution . Additionally, the compound is hygroscopic and should be stored under an inert atmosphere at -20°C to maintain its stability .
Propriétés
IUPAC Name |
2-azidoethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4.ClH/c3-1-2-5-6-4;/h1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPDLBROICENPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidoethan-1-amine hydrochloride | |
CAS RN |
118508-67-1 | |
| Record name | 2-azidoethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



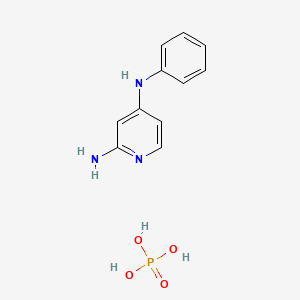

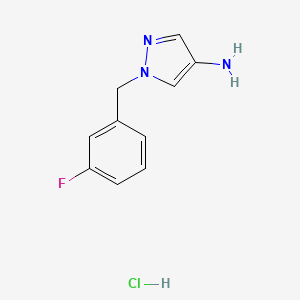



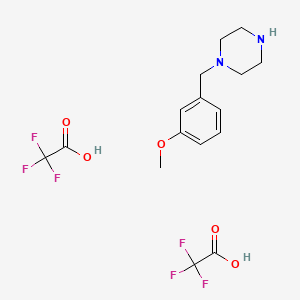
![Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate](/img/structure/B3088311.png)
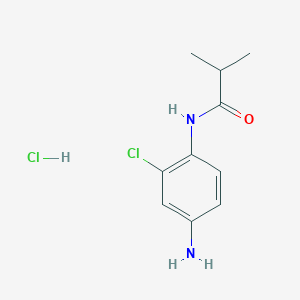

![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3088326.png)
